1-Decen-3-yne
Description
Structure
3D Structure
Properties
CAS No. |
33622-26-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
dec-1-en-3-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8-10H2,2H3 |
InChI Key |
GGFFPUFVAVUWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC=C |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 1 Decen 3 Yne and Enyne Derivatives
Cycloaddition Reaction Pathways
Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic molecular architectures. In the context of enynes, these reactions leverage the π-systems of the double and triple bonds to form new ring structures, often with high stereocontrol.
Intramolecular [3+2] Cycloadditions Catalyzed by Transition Metals (e.g., Rh(I)-catalyzed vinylcyclopropanes)
Transition metal-catalyzed intramolecular [3+2] cycloadditions of enyne derivatives, particularly those incorporating a vinylcyclopropane (B126155) (VCP) moiety, have emerged as an efficient method for synthesizing cyclopentane- and cyclopentene-embedded bicyclic structures. rsc.org Rhodium(I) catalysts have proven to be particularly effective in this transformation. rsc.orgnih.gov
The reaction mechanism typically involves the coordination of the Rh(I) catalyst to the alkene portion of the VCP, followed by the cleavage of the cyclopropane (B1198618) ring. pku.edu.cn This generates a metallacyclic intermediate which then undergoes insertion of the alkyne moiety to form the bicyclic product. pku.edu.cn For instance, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes have been developed, showcasing the versatility of this approach. rsc.org
Research has demonstrated that these reactions can construct bicyclo[3.3.0] compounds featuring a challenging all-carbon chiral quaternary stereocenter at the bridgehead position with high enantioselectivity. researchgate.net Density Functional Theory (DFT) calculations have provided insight into the reaction mechanism, indicating that the alkyne insertion step is often rate-determining and stereo-determining. researchgate.net The steric interactions between the substituents on the alkyne and the chiral ligand on the rhodium catalyst are crucial for controlling the enantioselectivity of the reaction. researchgate.net
A notable aspect of this chemistry is the ability of VCPs, which can act as either three-carbon or five-carbon synthons, to participate in these cycloadditions without the need for activating groups. pku.edu.cnresearchgate.net The specific reaction pathway, whether a [3+2] or a [5+2] cycloaddition, can be influenced by the stereochemistry of the VCP substrate. nih.gov For example, trans-VCP-enes tend to undergo a [3+2] cycloaddition, while cis-VCP-enes can favor a [5+2] pathway. nih.govpku.edu.cn
| Substrate Type | Reaction Type | Catalyst System (Typical) | Product Skeleton | Key Features | Reference |
|---|---|---|---|---|---|
| 1-Yne-vinylcyclopropanes | [3+2] Cycloaddition | [Rh(CO)2Cl]2 / Chiral Ligand (e.g., H8-BINAP) | Bicyclo[3.3.0]octene | Forms chiral quaternary carbon at bridgehead; High enantioselectivity. | researchgate.net |
| trans-Vinylcyclopropane-enes | [3+2] Cycloaddition | Rh(I) complex | Bicyclic cyclopentanes | VCP acts as a three-carbon synthon. | nih.gov |
| cis-Vinylcyclopropane-enes | [5+2] Cycloaddition | Rh(I) complex | Bicyclic cycloheptenes | VCP acts as a five-carbon unit. | nih.govpku.edu.cn |
| 1-Allene-vinylcyclopropanes | [3+2] Cycloaddition | [Rh(CO)2Cl]2 | Cyclopentane-embedded bicyclic structures | Constructs fused 5/5 and 6/5 ring systems. | pku.edu.cn |
Novel [4+2] Cycloaddition Reactions of Enyne Units
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. acs.org In the context of enynes, these reactions can proceed through various pathways, including thermal and transition metal-catalyzed routes, to afford aromatic and heteroaromatic products. rsc.orgrsc.org A fascinating aspect of these reactions is the potential involvement of strained cyclic allene (B1206475) intermediates. rsc.org
Theoretical studies have explored the [4+2] cycloaddition of enyne and alkyne units as a direct route to benzene (B151609) and its derivatives. rsc.org This transformation is proposed to proceed through a high-energy cyclic allene intermediate, 1,2,4-cyclohexatriene. rsc.org The development of new synthetic strategies based on this principle offers a "green" chemical route to important bicyclic systems like indane, indole, and benzofuran (B130515) from simple linear precursors. rsc.orgrsc.org
Transition metal catalysis can significantly influence the course of intramolecular [4+2] cycloadditions involving enynes. Nickel(0) catalysts, for example, have been successfully employed in the cycloaddition of nitrogen-containing dienynes to synthesize hydroisoindoles and hydroisoquinolines. williams.edu A key advantage of the metal-catalyzed process is its ability to proceed under mild conditions, often at room temperature, and to tolerate functional groups that might be too sensitive for the high temperatures required for purely thermal Diels-Alder reactions. williams.edu Furthermore, the catalyst can control and even reverse the chemo- and stereoselectivity of the cycloaddition. williams.edu
In some cases, the initial cycloadducts, which are 1,4-cyclohexadienes, can be easily aromatized to provide the corresponding aromatic products. williams.edu The combination of enyne metathesis with a subsequent Diels-Alder reaction has also proven to be a powerful strategy for the rapid construction of complex polycyclic frameworks. soton.ac.ukrsc.org This sequential approach allows for the synthesis of a wide variety of structures, including those containing heteroatoms. soton.ac.ukrsc.org
Enyne Metathesis Reactions
Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes, most notably ruthenium complexes, that transforms an alkene and an alkyne into a 1,3-diene. chim.itorganic-chemistry.org This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and an intermolecular (cross-enyne metathesis, EYCM) fashion, providing access to a wide array of cyclic and acyclic diene products. chim.it
Catalytic Ene-yne Metathesis for 1,3-Diene Synthesis
Catalytic ene-yne metathesis is a highly efficient method for the synthesis of conjugated 1,3-dienes. chim.itorganic-chemistry.org The reaction is driven by the formation of the thermodynamically stable conjugated diene system. organic-chemistry.org Ruthenium catalysts, such as the Grubbs-type and Hoveyda-Grubbs catalysts, are widely used due to their high activity and functional group tolerance. organic-chemistry.orgresearchgate.net
Intermolecular cross-enyne metathesis between a terminal alkyne and ethylene (B1197577) is a particularly useful transformation for producing 2-substituted-1,3-butadienes. researchgate.netnsf.gov The reaction conditions can be optimized to achieve high turnover numbers and yields. nsf.gov For instance, studies have shown that the choice of reaction method, such as conventional batch addition versus metered addition of the alkyne and catalyst, can significantly impact the efficiency of the reaction, especially for functionalized alkynes. nsf.gov
The scope of enyne metathesis is broad, allowing for the synthesis of dienes containing various functional groups, including esters, ketones, silyl (B83357) ethers, and halides. researchgate.netnsf.gov This functional group tolerance makes enyne metathesis a valuable tool in the synthesis of complex molecules and natural products. thieme-connect.de
Mechanistic Investigations of Ruthenium-Carbene Catalyzed Enyne Metathesis
The mechanism of ruthenium-carbene catalyzed enyne metathesis has been the subject of extensive investigation, with both experimental and computational studies providing detailed insights. nih.govacs.orgbeilstein-journals.org The catalytic cycle is generally understood to involve the [2+2] cycloaddition of the ruthenium carbene with either the alkene or the alkyne moiety of the enyne substrate. nih.gov
There are two primary proposed pathways: the "ene-then-yne" and the "yne-then-ene" pathways. In the "ene-then-yne" pathway, the ruthenium carbene first reacts with the alkene to form a ruthenacyclobutane intermediate, which then undergoes cycloreversion to generate a new ruthenium alkylidene. This alkylidene then reacts with the alkyne moiety. uwindsor.ca Conversely, the "yne-then-ene" pathway involves the initial reaction of the ruthenium carbene with the alkyne to form a ruthenacyclobutene, which rearranges to a vinylcarbene intermediate before reacting with the alkene. illinois.edu
DFT studies have suggested that for intramolecular enyne metathesis, the reaction often proceeds via initial incorporation of the alkene fragment into the catalyst, followed by intramolecular insertion of the alkyne. acs.org It has also been proposed that ruthenacyclobutene structures may not exist as stable local minima in the catalytic cycle, with vinylcarbene complexes being formed directly. acs.org The presence of an ethylene atmosphere can enhance the rate of some enyne metathesis reactions by promoting the regeneration of the active catalyst. uwindsor.ca
| Mechanistic Feature | Description | Key Intermediates | Controlling Factors | Reference |
|---|---|---|---|---|
| Catalytic Cycle Initiation | Reaction of the ruthenium pre-catalyst with the enyne substrate. Can proceed via "ene-then-yne" or "yne-then-ene" pathways. | Ruthenium alkylidene, Ruthenacyclobutane, Ruthenacyclobutene, Vinylcarbene | Substrate structure, catalyst type, reaction conditions. | nih.govuwindsor.caillinois.edu |
| Regioselectivity | Determined by the initial interaction of the catalyst with the enyne. For terminal alkynes, the reaction is often highly regioselective. | Metallacyclic intermediates | Steric and electronic properties of the substrate and catalyst. | beilstein-journals.org |
| Rate-Limiting Step | Can be the insertion of the alkyne or the cycloreversion of the ruthenacyclobutane to release the diene product. | Transition states of cycloaddition and cycloreversion | Alkene concentration, substrate structure. | acs.org |
| Role of Ethylene | Can accelerate the reaction by facilitating the regeneration of the active methylidene catalyst. | Ruthenium methylidene complex | Presence of a terminal alkyne. | uwindsor.ca |
Hydrofunctionalization Reactions of Conjugated Enyne Systems
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across a carbon-carbon multiple bond, are a highly atom-economical method for the synthesis of functionalized molecules. mdpi.com In conjugated enyne systems, the presence of both a double and a triple bond offers multiple sites for reaction, leading to a rich and sometimes complex reactivity profile. mdpi.comrsc.org
The regioselectivity of hydrofunctionalization is a key challenge. Depending on the catalyst and reaction conditions, addition can occur in a 1,2-fashion across the alkene, a 3,4-fashion across the alkyne, or a 1,4-fashion across the conjugated system. mdpi.com Transition metal catalysts, including those based on copper and palladium, have been developed to control the outcome of these reactions. rsc.orgnih.gov
For example, copper-hydride catalyzed hydrofunctionalization of 1,3-enynes with ketones can lead to the formation of highly substituted homopropargyl alcohols with excellent diastereo- and enantioselectivity. rsc.orgsoton.ac.uk DFT calculations have shown that this reaction proceeds via a 1,2-hydrocupration of the enyne to form a propargyl-copper intermediate. rsc.org Similarly, copper-catalyzed hydroboration of 1,3-enynes can selectively produce allenyl-boron compounds. soton.ac.uk
Palladium-hydride species are also effective for the hydrofunctionalization of conjugated enynes. nih.gov Typically, the palladium hydride adds to the triple bond to generate a (η3-butadienyl)palladium intermediate, which can then be trapped by a nucleophile to yield allene products. nih.gov Recent advances have even demonstrated the ability to switch the chemoselectivity of the initial hydropalladation step, enabling difunctionalization reactions of enynes. nih.gov
The addition of hydrogen halides (H-X) to conjugated systems like enynes can also lead to a mixture of products resulting from 1,2- and 1,4-addition, analogous to the reactivity of conjugated dienes. ucalgary.calibretexts.org The product distribution can be influenced by kinetic versus thermodynamic control. ucalgary.ca For terminal alkynes, the addition of H-X generally follows Markovnikov's rule, with the hydrogen adding to the carbon with the most hydrogen substituents. libretexts.org
Catalytic Hydroboration and Subsequent Transformations (e.g., to enynylboranates)
Catalytic hydroboration of enynes like 1-decen-3-yne provides a powerful method for the regio- and stereoselective synthesis of versatile organoboron compounds. mdpi.com The reaction typically involves the addition of a borane (B79455) reagent, such as pinacolborane (HBPin), across one of the unsaturated bonds, catalyzed by a transition metal complex. The selectivity of the hydroboration (i.e., whether the boron adds to the alkene or the alkyne) can often be controlled by the choice of catalyst and reaction conditions. acs.org
For instance, the hydroboration of 1,3-diynes, which are structurally related to enynes, can be selectively directed to one of the alkyne units. Ruthenium(II) hydride complexes have been employed to catalyze the hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes with pinacolborane, leading to 2-boryl-substituted 1,3-enynes with complete regio- and stereocontrol (syn-addition). mdpi.com These enynylboronates are stable and can be readily transformed into other functional groups. mdpi.com
A one-pot platinum-catalyzed diboration/protodeboration of silyl-substituted 1,3-diynes has also been developed to afford enynylboronates with excellent regio- and stereoselectivity. researchgate.net Furthermore, copper(I)-catalyzed monohydroboration of 1,3-diynes with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of methanol (B129727) yields 1-boryl-substituted 1,3-enynes. mdpi.com This transformation is believed to proceed through a borylcupration of the C≡C bond followed by protonolysis. mdpi.com In the context of enynes, copper catalysis has been utilized for the chemo-, regio-, and stereoselective borylalkynylation of internal alkynes to produce tetrasubstituted enynylboronates. acs.org
The resulting enynylboranates are valuable synthetic intermediates. For example, they can undergo subsequent transformations such as Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Table 1: Catalytic Hydroboration of Enyne and Diyne Systems
| Substrate Type | Borane Reagent | Catalyst System | Product Type | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Symmetrical 1,4-diaryl-1,3-diynes | Pinacolborane (HBPin) | [RuHCl(CO)(PPh₃)₃] | 2-Boryl-1,3-enynes | Complete regio- and stereocontrol | High | mdpi.com |
| Silyl-substituted 1,3-diynes | Bis(pinacolato)diboron (B₂pin₂) | Platinum catalyst | Enynylboronates | Excellent regio- and stereoselectivity | N/A | researchgate.net |
| Symmetrical/Unsymmetrical 1,3-diynes | Bis(pinacolato)diboron (B₂pin₂) | Copper(I)/Methanol | 1-Boryl-1,3-enynes | Regio- and stereoselective | N/A | mdpi.com |
| Internal Alkynes | B₂pin₂ / Alkynyl Halide | Copper catalyst | Tetrasubstituted Enynylboronates | High regio- and stereoselectivity | Good | acs.org |
| Terminal Alkynes | Pinacolborane (HBPin) | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | (Z)- or (E)-Vinylboronates | High Z-selectivity for aryl alkynes, E-selectivity for alkyl alkynes | up to 99% | acs.org |
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Hydroarylation and Hydroaminocarbonylation Processes
Hydroarylation
The hydroarylation of enynes is a direct method for the formation of C(sp²)-C(sp²) bonds, providing access to substituted alkenes and dienes. Palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids has been shown to produce functionalized enynes in good to excellent yields. nih.gov This reaction is tolerant of a variety of functional groups. nih.gov Low loadings of a palladium catalyst in the presence of an alkaline additive have been effective for the hydroarylation of terminal alkynes with arylboronic acids, a reaction that is also applicable to enyne systems.
Hydroaminocarbonylation
Hydroaminocarbonylation is a powerful transformation that introduces both an amino group and a carbonyl group across an unsaturated bond, leading to the synthesis of amides. Palladium-catalyzed hydroaminocarbonylation of enynes can be controlled to achieve different selectivities. acs.orgnih.gov By tuning the ligands and reaction conditions (e.g., CO pressure, temperature, additives), it is possible to direct the reaction towards 1,2- or 2,1-hydroaminocarbonylation products (α,β-unsaturated amides) or to initiate tandem cyclization pathways. acs.orgnih.gov For instance, using a palladium catalyst with a bisphosphine ligand like BINAP can lead to α,β-unsaturated amides with excellent 2,1-selectivity and high yields. acs.org The pressure of carbon monoxide is a critical parameter; for example, increasing CO pressure can sometimes diminish the selectivity of the reaction. acs.org Rhodium catalysts have also been employed for the cyclocarbonylation of alkynes, which can be extended to enyne substrates under certain conditions. researchgate.net
Table 2: Hydroarylation and Hydroaminocarbonylation of Enyne/Diyne Systems
| Reaction Type | Substrate Type | Reagents | Catalyst System | Key Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Hydroarylation | Symmetrical 1,3-diynes | Arylboronic acids | Pd(OAc)₂ / PCy₃ | Acetone, 80 °C | Functionalized enynes | up to 87% | nih.gov |
| Hydroarylation | Terminal alkynes | Arylboronic acids | Palladium catalyst (400 ppm) / KOAc | N/A | 1,1-Disubstituted alkenes | High | |
| Hydroaminocarbonylation | 1,3-Enynes | Aniline, CO | Pd(cod)Cl₂ / BINAP / PTSA | DMF | α,β-Unsaturated amides | 93% | acs.org |
| Hydroaminocarbonylation | 1,3-Enynes | Aniline, CO | Pd(cod)Cl₂ / PAd₃ / PTSA | 10 bar CO | Tandem cyclization products | N/A | acs.orgnih.gov |
| Cyclocarbonylation | Phenylacetylene | CO/H₂, NH₃/MeOH | [Rh(acac)(CO)₂] / (nBu)P(tBu)₂ | 15 bar, 90 °C | Diphenyl-hydroquinone | 86% | researchgate.net |
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Oxidation and Reduction Chemistry of the Conjugated System
The conjugated double and triple bonds in this compound can be selectively oxidized or reduced.
Oxidation
The oxidation of the enyne system can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of a conjugated enyne with 3-chloroperoxybenzoic acid (m-CPBA) can selectively form an epoxide at the double bond, leaving the triple bond intact, especially when using a controlled amount of the oxidant. acs.org Further oxidation with an excess of m-CPBA can lead to the oxidation of the alkyne as well. acs.org Ozonolysis represents a more drastic oxidative cleavage method that can break both the double and triple bonds, ultimately leading to carboxylic acids or other smaller fragments after a work-up procedure. acs.org Copper-catalyzed silylperoxidation of conjugated enynes has been developed to produce silicon-containing peroxy products. researchgate.net
Reduction
The selective reduction of the alkyne moiety in an enyne system to an alkene is a common and useful transformation. Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is a classic method for the syn-hydrogenation of alkynes to Z-alkenes. thieme-connect.deslideshare.net This method can be applied to enynes to selectively reduce the triple bond, yielding a conjugated diene. thieme-connect.deoregonstate.edu The success of this selective reduction relies on the deactivation of the catalyst to prevent the further reduction of the newly formed double bonds. thieme-connect.de
Alternatively, trans-selective semihydrogenation of 1,3-enynes can be achieved using an iridium(III) hydrido chloride pincer complex as a catalyst with ethanol (B145695) serving as the hydrogen source, providing access to (E,E)-butadienes. chemistryviews.org This reaction is proposed to proceed via an initial cis-semihydrogenation of the alkyne followed by an (E,Z)-to-(E,E) isomerization. chemistryviews.org
Table 3: Oxidation and Reduction of Conjugated Enynes
| Reaction Type | Substrate | Reagent/Catalyst | Key Conditions | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|---|
| Oxidation | 1,3-Enyne | m-CPBA (1 equiv) | 0 °C, THF, 1 h | Enyne-epoxide | 78% (over 2 steps) | acs.org |
| Oxidation | 1,3-Enyne | m-CPBA (3 equiv) | N/A | Epoxide | 78% | acs.org |
| Oxidation | 1,3-Enyne | 1. O₃; 2. Work-up | N/A | Cleavage products | 40% | acs.org |
| Reduction (cis) | Alkyne | H₂, Lindlar catalyst | EtOAc | (Z)-Alkene | 96:4 (Z/E) | thieme-connect.de |
| Reduction (trans) | 1,3-Enyne | Ethanol, t-BuNH₂ | Iridium(III) pincer complex | (E,E)-Diene | Good to excellent yields, high stereoselectivity | chemistryviews.org |
| Reduction | 1,3-Enyne | CuH catalyst | N/A | Conjugated diene | 65% (Z/E = 3.5:1) | acs.org |
N/A: Not available in the provided search results.
Skeletal Rearrangement Reactions and Isomerization Pathways
Enynes are prone to undergo a variety of skeletal rearrangements and isomerizations, often catalyzed by transition metals, particularly gold. These reactions can lead to a significant increase in molecular complexity from relatively simple starting materials.
Skeletal Rearrangements
Gold(I) catalysts are highly effective in activating the alkyne moiety of an enyne towards intramolecular attack by the alkene. nih.gov This typically leads to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can then undergo a cascade of rearrangements. nih.govacs.org Depending on the substitution pattern of the enyne and the reaction conditions, different rearrangement pathways can be favored. nih.gov These pathways include:
Single-cleavage rearrangement: Where the alkene is cleaved and the fragments are reassembled, often leading to the formation of cyclic dienes.
Double-cleavage rearrangement: A more complex transformation where both the alkyne and alkene bonds are broken and reformed.
Cycloisomerization/Pinacol-type rearrangement: In appropriately substituted enynes, such as those with a hydroxyl group adjacent to the alkyne, gold-catalyzed cyclization can be followed by a pinacol-type rearrangement, leading to ring expansion and the formation of functionalized cyclic ketones or aldehydes. beilstein-journals.org
Cyclopropanation: The intermediate gold carbene can also be trapped by another double bond, either intramolecularly or intermolecularly, to form cyclopropane-containing polycyclic structures. nih.gov
Isomerization Pathways
The conjugated double bond of this compound can undergo E/Z isomerization. Photochemical isomerization is a common method to achieve this transformation. nih.gov Upon irradiation with light of a suitable wavelength, the molecule can be excited to an electronic state where rotation around the double bond is facilitated. nih.gov The process can be reversible, leading to a photostationary state, which is a mixture of the E and Z isomers. nih.gov The quantum yield of photoisomerization, which is the efficiency of the light-induced conversion, is a key parameter in these reactions. nih.govresearchgate.netrsc.org For some systems, the quantum yields for the forward (E→Z) and reverse (Z→E) isomerizations can be determined. researchgate.netrsc.org
Table 4: Skeletal Rearrangement and Isomerization of Enynes
| Reaction Type | Substrate Type | Catalyst/Conditions | Key Intermediate/Process | Product Type | Reference |
|---|---|---|---|---|---|
| Skeletal Rearrangement | 1,n-Enynes | Gold(I) catalyst | Cyclopropyl gold(I) carbene | Cyclic dienes, polycycles | nih.govacs.org |
| Cycloisomerization/Rearrangement | (3-Acyloxyprop-1-ynyl)oxiranes | Gold catalyst | Meyer-Schuster type rearrangement | Functionalized divinyl ketones | beilstein-journals.org |
| Cycloisomerization | 1,6-Enynes | Gold(I) catalyst | 6-endo-dig cyclization | Bicyclo[4.1.0]heptene derivatives | nih.gov |
| E/Z Photoisomerization | Conjugated Enynes | UV/Visible light | Excited state rotation | E/Z isomers | nih.gov |
Details on specific yields and conditions for these complex rearrangements are highly substrate-dependent and often presented as schemes in the primary literature.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-decen-3-yne, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its enyne structure.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl, alkyl, and terminal methyl protons. The vinyl protons (H₂C=CH-) at the C1 and C2 positions typically appear in the downfield region due to the deshielding effect of the double bond. The protons on the terminal sp² carbon (C1) would present as a multiplet, coupled to the proton on C2. The proton on C2 is further coupled to the protons on C1 and the allylic protons on C5. The hexyl chain attached to the alkyne group displays signals in the upfield region, with the terminal methyl group (CH₃) appearing as a characteristic triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H₂C= (C1) | 5.0 - 5.8 | Multiplet (m) |
| =CH- (C2) | 5.5 - 6.2 | Multiplet (m) |
| -CH₂- (C5, allylic/propargylic) | 2.1 - 2.4 | Triplet (t) |
| -CH₂- (C6-C9) | 1.2 - 1.6 | Multiplet (m) |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all ten carbon atoms in the molecule. The sp² carbons of the vinyl group and the sp carbons of the alkyne are readily distinguishable by their characteristic chemical shifts. The carbons of the hexyl chain appear in the aliphatic region of the spectrum. According to spectral databases, ¹³C NMR data for this compound is available, confirming the presence of ten distinct carbon environments. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization |
|---|---|---|
| C1 (=CH₂) | 115 - 125 | sp² |
| C2 (=CH) | 125 - 140 | sp² |
| C3 (≡C) | 80 - 95 | sp |
| C4 (≡C) | 75 - 90 | sp |
| C5-C9 (-CH₂-) | 19 - 32 | sp³ |
Note: Predicted values are based on typical chemical shift ranges for enyne and alkyl carbons. oregonstate.edu
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
GC-MS is a powerful hyphenated technique that first separates components of a mixture using gas chromatography and then detects them with mass spectrometry. This method is ideal for analyzing volatile compounds like this compound, allowing for both its identification and the assessment of sample purity. The mass spectrum of this compound is available in the National Institute of Standards and Technology (NIST) library. nist.gov Analysis of the spectrum shows prominent mass-to-charge ratio (m/z) peaks, with the top peak observed at m/z 79 and the second highest at m/z 41. nih.gov These fragments are characteristic of the molecule's structure and are used as a fingerprint for its identification in complex mixtures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying the presence of specific functional groups. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the alkene, alkyne, and alkane portions of the molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Vinyl C-H | Stretch | 3010 - 3095 | Medium |
| Alkyl C-H | Stretch | 2850 - 2960 | Strong |
| Alkyne C≡C | Stretch | 2190 - 2260 | Weak to Medium |
| Alkene C=C | Stretch | 1640 - 1680 | Medium |
Note: The intensity of the C≡C stretch in internal alkynes can be weak.
Millimeter-Wave Spectroscopy for Rotational Transitions and Dipole Moments (as demonstrated for related enynes)
Millimeter-wave (mmWave) spectroscopy is a high-resolution technique used to measure the pure rotational transitions of polar molecules in the gas phase. aanda.org For a molecule to be active in mmWave spectroscopy, it must possess a permanent electric dipole moment, as the interaction between this dipole and the electromagnetic field of the radiation induces the rotational transitions.
Computational and Theoretical Investigations of Enyne Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2), Coupled Cluster (CCSD(T)))
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. hpc.co.jp Methods such as Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2), and Coupled Cluster (CCSD(T)) offer varying levels of accuracy and computational cost, providing a versatile toolkit for chemical investigation. rsc.orgnih.govq-chem.comsmu.eduwikipedia.org DFT, in particular, is widely used for its balance of accuracy and efficiency in studying a variety of molecular properties and reactions. mdpi.comresearchgate.net The CCSD(T) method is often considered the "gold standard" for its high accuracy, though it is computationally demanding. arxiv.orgharvard.edu
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ | guidechem.comnih.gov |
| Molecular Weight | 136.23 g/mol | guidechem.comnih.gov |
| Exact Mass | 136.125200510 Da | guidechem.comnih.gov |
| XLogP3-AA | 4.4 | guidechem.comnih.gov |
| Rotatable Bond Count | 4 | guidechem.com |
| Complexity | 131 | guidechem.comnih.gov |
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
In a DFT study on the Co-mediated intramolecular Pauson-Khand reaction of N-tethered 1,7-enynes, the entire catalytic cycle was mapped out. The investigation revealed the energetics of each step, from the initial exergonic formation of the cobalt-alkyne complex to the final reductive elimination that yields the bicyclic product. acs.org
Many reactions involving unsymmetrical enynes can lead to multiple products, an issue of regioselectivity and stereoselectivity. Computational methods are highly effective at predicting and explaining the observed selectivity by comparing the activation energies of the different possible reaction pathways. core.ac.ukacs.org
In the context of the Pauson-Khand reaction, both steric and electronic factors of the substituents on the alkyne and alkene moieties play a crucial role in determining the regiochemical outcome. core.ac.uk DFT calculations on alkyne-dicobalt hexacarbonyl complexes have suggested that electronic differences in the alkyne can govern the regioselectivity. core.ac.uk For intramolecular reactions of 1,8-enynes, DFT studies have been used to explain why a type-II pathway might be favored over a type-I pathway, leading to an α-substituted cyclopentenone, by analyzing the ring strain and transition state energies. pku.edu.cn
Similarly, stereoselectivity is determined at the key bond-forming step. For chiral N-tethered 1,7-enynes, DFT calculations were used to rationalize the high diastereoselectivity observed experimentally. acs.org By calculating the energies of the competing diastereomeric transition states, researchers found a significant energy difference favoring the formation of the observed product isomer. acs.org For example, the coordination of the alkene through its Re-face was found to be energetically more favorable than coordination through the Si-face, explaining the observed stereochemical outcome. acs.org
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Alkene Insertion (Re-face) | TS1-Re | 18.1 |
| Alkene Insertion (Si-face) | TS1-Si | 22.4 |
| CO Insertion | TS2 | 19.9 |
| Reductive Elimination | TS3 | 20.6 |
Data derived from a DFT study on fluorinated N-tethered 1,7-enynes. acs.org The energy difference between the Re- and Si-face transition states explains the observed stereoselectivity.
The biological activity and reactivity of molecules are often dictated by their three-dimensional shape and conformational flexibility. nih.gov Computational methods can be used to explore the potential energy landscape of a molecule, identifying stable conformers and the energy barriers between them. acs.orgchinesechemsoc.org
The interstellar medium (ISM) is the vast, low-density space between stars, composed of gas and dust where complex chemical reactions occur. dur.ac.ukprinceton.edu Computational chemistry plays a vital role in simulating the formation of molecules under the extreme conditions of the ISM (low temperature and pressure). sfb956.delmtgtm.org
Kinetic simulations, often informed by quantum chemical calculations, can model the reaction networks that lead to the formation of complex organic molecules. While direct simulations on this compound are scarce, studies on smaller, related molecules provide valuable insights. For example, quantum chemical calculations have been used to explore reactions on interstellar ice models, such as the hydrogenation of ketene (B1206846) (H₂CCO) to form the acetyl radical (CH₃CO). arxiv.org These studies calculate reaction barriers to determine if a reaction is feasible in the cold ISM environment. arxiv.org The formation of vinylacetylene (but-1-en-3-yne), the simplest conjugated enyne, is also of astrochemical interest. molport.comchemicalbook.com Theoretical studies on the formation pathways of such molecules help to explain their observed abundances in the ISM and contribute to our understanding of prebiotic chemistry.
Conformational Preferences and Energetic Landscapes of Enyne Derivatives
Force Field and Molecular Mechanics Approaches for Conformational Analysis
While quantum chemical methods are highly accurate, they can be computationally expensive for large molecules or for exploring vast conformational spaces. Force field and molecular mechanics (MM) methods offer a faster, albeit more approximate, alternative for conformational analysis. wikipedia.orgwikipedia.org
Molecular mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy as a function of the molecular geometry. wikipedia.orgwikipedia.org These methods are particularly well-suited for performing conformational searches, where the goal is to identify all low-energy conformers of a molecule. researchgate.net
For an acyclic molecule like this compound, with several rotatable single bonds, a conformational search using a force field like MM2, MM3, or the General Amber Force Field (GAFF) can efficiently map out the conformational landscape. researchgate.netbiorxiv.orgacs.org The analysis involves systematically rotating the dihedral angles of the rotatable bonds and minimizing the energy of each resulting structure to find stable conformers. lumenlearning.com The relative energies of these conformers can then be used to determine their populations at a given temperature. While less common for simple hydrocarbons, these methods are foundational for studying the conformations of larger, more complex enyne-containing natural products or materials. nih.gov
Applications and Utility in Contemporary Organic Synthesis
Strategic Building Blocks for Complex Organic Molecules
1-Decen-3-yne and its isomers serve as versatile C10 building blocks. The enyne moiety is a reactive handle for a multitude of chemical transformations, including cycloadditions, metathesis, and coupling reactions, allowing for the strategic construction of molecular complexity from a relatively simple precursor. ontosight.aiwikipedia.org This makes it an important starting material for creating more elaborate organic molecules. nasa.gov
The enyne framework is a recurring motif in the retrosynthetic analysis of many complex natural products. The synthesis of such compounds often relies on the strategic incorporation of building blocks like this compound or its derivatives. For instance, in a synthetic strategy toward (3R,9R,10R)-panaxytriol, a constituent of Panax ginseng, a key step involves the Ru-catalyzed Alder ene reaction of 1-decene (B1663960) with a silylated diyne to furnish a complex enyne intermediate (enyne 8 in the study). nih.gov This highlights how the decene component, integral to the this compound structure, can be incorporated into pathways for natural product synthesis.
Furthermore, 1,3-diynes, which can be synthesized from enyne precursors, are recognized as crucial building blocks for a variety of natural products. nih.govorgsyn.org Methodologies have been developed for the efficient synthesis of these diynes, which are then used in the assembly of complex natural structures. The synthesis of the natural product incednine, for example, involves the preparation of key alkyne fragments that are later coupled to construct the final molecule. researchgate.net
The table below showcases examples of natural products synthesized using enyne or diyne intermediates.
| Natural Product | Precursor Type | Key Reaction Type | Reference |
| (3R,9R,10R)-Panaxytriol | Enyne | Alder ene reaction | nih.gov |
| (-)-Galanthamine | Enyne | Ring-closing enyne metathesis | mdpi.com |
| Cytosporin D | Dienophile/Diene | Diels-Alder reaction | researchgate.net |
| Quartromicin Subunit | Enyne | Enyne metathesis | mdpi.com |
The synthesis of pharmacologically active compounds frequently utilizes unsaturated hydrocarbon building blocks. ontosight.aiontosight.ai The reactivity of the enyne system is particularly suited for creating the molecular scaffolds found in many bioactive molecules. beilstein-journals.org Enyne metathesis, for example, is a powerful tool for building the 1,3-diene units present in numerous biologically relevant compounds. beilstein-journals.org
A notable example is the synthesis of (-)-galanthamine, an Alzheimer's drug, where a key step is the ring-closing metathesis of a complex enyne to form a diene intermediate. mdpi.com While not starting from this compound itself, this demonstrates the principle of using enyne cyclization to build core structures of pharmacologically active agents. Furthermore, related, smaller enynes like 1-octen-3-yne (B94658) have been identified as having antimicrobial properties, suggesting that derivatives and analogues of this compound could be explored for similar bioactivity. mdpi.com The synthesis of C-aryl glycosides, which are naturally occurring compounds with biological importance, has also been achieved using intermolecular enyne metathesis. beilstein-journals.org
The development of new synthetic methods, such as cascade reactions, allows for the efficient construction of complex heterocyclic molecules, which are prominent in medicinal chemistry, from terminal alkyne precursors. frontiersin.org
Intermediates in Natural Product Synthesis
Synthesis of Advanced Conjugated Materials
The conjugated π-system of this compound and the materials derived from it are central to its application in materials science. This conjugation is key to producing materials with interesting electronic and optical properties. nih.govorgsyn.org
This compound is an ideal precursor for the synthesis of highly conjugated systems such as 1,3-dienes and 1,3-diynes. A primary method for transforming enynes into 1,3-dienes is enyne metathesis, a ruthenium-catalyzed reaction that reorganizes the bonds between the alkene and alkyne. beilstein-journals.orgorganic-chemistry.org This reaction is a powerful strategy for creating thermodynamically stable conjugated dienes. organic-chemistry.org
Research has detailed the synthesis of both (E)- and (Z)-3-decen-1-ynes, which are isomers of this compound. pnas.org These compounds have been successfully converted into conjugated dienes and trienes through hydrozirconation followed by palladium-catalyzed cross-coupling reactions. pnas.org This demonstrates a highly stereoselective route to complex diene scaffolds starting from a C10 enyne. pnas.org
Furthermore, 1,3-diynes can be prepared through methods like Sonogashira coupling. nih.govorgsyn.org For example, 1,3-decadiyne (B15466420) has been synthesized from 1-octyne (B150090) via a Sonogashira coupling with vinylidene chloride, followed by an elimination step. nih.govorgsyn.org These conjugated diynes are themselves valuable building blocks for more complex materials. nih.govorgsyn.org
The table below summarizes synthetic routes from enynes to conjugated systems.
| Starting Material Class | Target Scaffold | Key Reaction | Catalyst/Reagent | Reference |
| Enyne | 1,3-Diene | Enyne Metathesis | Ruthenium Carbene Complex | beilstein-journals.orgorganic-chemistry.org |
| 3-Decen-1-yne | Conjugated Trienoate | Hydrozirconation / Cross-Coupling | Cp₂ZrHCl / Pd Catalyst | pnas.org |
| 1-Octyne / Vinylidene Chloride | 1,3-Decadiyne | Sonogashira Coupling / Elimination | Pd/Cu Catalyst / n-BuLi | nih.govorgsyn.org |
| Alkyne / Ethylene (B1197577) | 1,3-Diene | Cross Enyne Metathesis | Ruthenium Carbene Complex | acs.org |
Unsaturated hydrocarbons, including enynes and diynes, are fundamental components in the synthesis of polymers and other advanced materials. ontosight.ai The reactive nature of the carbon-carbon double and triple bonds allows them to participate in various polymerization reactions. rsc.org
1,3-diynes, which can be derived from enynes, serve as building blocks for oligomeric alkynes and other advanced materials. nih.govorgsyn.org The development of multicomponent polymerization (MCP) techniques has made it easier to create libraries of polymers with tunable structures and properties from alkyne-containing monomers. rsc.org These reactions offer high efficiency and atom economy for producing heterocyclic polymers with specific thermal, mechanical, and photophysical characteristics for diverse applications. rsc.org The "click" chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for polymer synthesis and modification, highlighting the versatility of the alkyne group in materials science. benthamscience.com
The extended π-conjugation in molecules derived from this compound is the basis for their potential use in optoelectronic applications. nih.govorgsyn.org While specific data on this compound itself is limited, the properties of the classes of materials it can form, such as conjugated diynes and polymers, are well-studied. These materials often exhibit interesting electronic and optical behaviors. nih.govorgsyn.org
For instance, conjugated oligomers and polymers are known to have tunable optoelectronic properties that are highly dependent on their structure, including the degree of conjugation and the functional groups present. researchgate.net Systems like thiophene-fused phospholo[3,2-b]phosphole derivatives show significant red-shifted absorptions and fluorescences. researchgate.net The design of novel organic compounds with specific charge transport and optical properties is a major focus of materials science research. researchgate.net The incorporation of enyne-derived scaffolds into larger molecular architectures, such as perylene (B46583) diimide-based systems, can influence molecular self-assembly and electronic transport properties, which are crucial for applications in organic electronics. mdpi.com
Polymeric Materials and Unsaturated Hydrocarbons in Materials Science
Development of Chemical Probes and Tools in Mechanistic Studies
The conjugated system of a carbon-carbon double bond and triple bond in this compound and related 1,3-enynes makes them exceptionally valuable as molecular probes for the investigation of complex reaction mechanisms in organic synthesis. Chemical probes are small molecules designed to interrogate biological pathways or, in this context, to elucidate the step-by-step sequence of chemical transformations. numberanalytics.com By reacting these enyne substrates under various catalytic conditions and analyzing the resulting products and intermediates, chemists can gain deep insights into reaction pathways, catalyst behavior, and the factors controlling selectivity. numberanalytics.comrsc.org
The unique electronic and structural nature of the 1,3-enyne motif, with its multiple reactive sites, allows it to participate in a wide array of transformations. rsc.org This versatility enables researchers to "ask" specific questions about a reaction mechanism, such as which part of the molecule a catalyst interacts with first, or how different reagents influence the reaction's outcome. The study of these reactions often involves a combination of experimental analysis and computational methods, like Density Functional Theory (DFT), to map out the energy landscapes of the proposed pathways. nih.govrsc.orgmdpi.com
Probing Reaction Pathways with 1,3-Enynes
The utility of 1,3-enynes as mechanistic probes is evident in numerous studies of transition-metal-catalyzed reactions. The competition between different potential reaction pathways—such as 1,2- versus 1,4-addition, cyclization, or hydrofunctionalization—provides a rich field for mechanistic inquiry. rsc.orgrsc.org The structure of the final products derived from an enyne substrate offers a clear fingerprint of the mechanistic route taken.
For instance, in copper-catalyzed reactions, the functionalization of 1,3-enynes is a powerful tool for synthesis. The outcome is determined by factors like the initial regioselectivity of addition, potential isomerization of organocopper intermediates, and the mechanism of the second functional group's addition. rsc.org Similarly, palladium-catalyzed reactions involving 1,3-enynes have been instrumental in understanding processes like hydroalkylation and carbonylation. acs.orgorganic-chemistry.orgnih.gov
Case Study 1: Mechanistic Insights into Palladium-Catalyzed Hydroalkylation of 1,3-Enynes
A cooperative catalysis system using a Palladium(0) complex, a Lewis acid (B(C₆F₅)₃), and an amine base was developed for the hydroalkylation of 1,3-enynes with ketones to produce allenes. organic-chemistry.orgnih.gov This reaction serves as an excellent example of how enynes are used to uncover new mechanistic pathways. Mechanistic studies, including kinetic analysis and DFT calculations, revealed a rate-determining outer-sphere proton transfer mechanism. organic-chemistry.org This work represents a rare instance of a metal-catalyzed addition of a ketone's α-C–H bond to an unsaturated hydrocarbon at room temperature. nih.gov
| Enyne Substrate | Ketone | Catalyst System | Product Type | Key Mechanistic Finding | Reference |
| Aryl-substituted 1,3-enyne | Aryl/Aliphatic Ketones | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | β-allenyl ketone | Rate-determining outer-sphere proton transfer. organic-chemistry.org | organic-chemistry.orgnih.gov |
| Alkyl-substituted 1,3-enyne | Aryl/Aliphatic Ketones | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | β-allenyl ketone | Cooperative catalysis activates both the enyne and the ketone. nih.gov | nih.gov |
Case Study 2: Elucidating Regiodivergence in Nickel-Catalyzed Hydromonofluoromethylation
The development of a nickel-catalyzed method for the regio- and enantioselective hydromonofluoromethylation of 1,3-enynes provided access to valuable chiral allenes. rsc.org This study showcases how enyne substrates can be used to probe and control reaction selectivity. Through extensive mechanistic experiments and DFT calculations, researchers elucidated the origin of the high enantioselectivity. rsc.org The findings pointed to a mechanism different from traditional Pd-H initiated hydrofunctionalizations and highlighted the crucial role of steric effects in the transition state for determining the product's stereochemistry. rsc.org
| Reagent | Catalyst System | Product | Enantiomeric Ratio (er) | Key Mechanistic Insight | Reference |
| FBSM | Ni(COD)₂ / Ligand L3 / DABCO | Monofluoromethylated chiral allene (B1206475) | up to 98:2 | Generation of an η¹-coordinated butadienyl–Ni complex via protonation. rsc.org | rsc.org |
| Diethyl fluoromalonate | Ni(COD)₂ / Ligand L3 / DABCO | Monofluoromethylated chiral allene | up to 96:4 | Steric repulsion in the transition state is key to enantioselectivity. rsc.org | rsc.org |
Case Study 3: Investigating Concerted vs. Stepwise Cycloadditions
In a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition between 1,3-enynes and azomethine ylides, the enyne substrate was crucial for determining the reaction mechanism. nih.gov DFT calculations were employed to understand whether the reaction proceeded through a concerted or a stepwise pathway. The results indicated a preference for a concerted mechanism. nih.gov This study also demonstrated the successful application of the method to construct challenging tetrasubstituted stereogenic carbon centers. nih.gov
| Enyne Type | Dipole Source | Catalyst System | Product | Proposed Mechanism | Reference |
| 4-Aryl-1,3-enyne | Iminoester (Azomethine ylide) | Cu(CH₃CN)₄PF₆ / (R)-DTBM-SEGPHOS | Chiral Pyrrolidine | Concerted 1,3-dipolar cycloaddition. nih.gov | nih.gov |
| 4-Silyl-1,3-enyne | Iminoester (Azomethine ylide) | Cu(CH₃CN)₄PF₆ / (R)-DTBM-SEGPHOS | Chiral Pyrrolidine | Stepwise mechanism is less favored energetically. nih.gov | nih.gov |
Through these and other studies, 1,3-enynes like this compound serve as indispensable tools. They allow chemists to map complex catalytic cycles, identify reactive intermediates, and ultimately design more efficient and selective synthetic methods for creating complex molecules. nih.govmdpi.comnih.gov
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements
The foundational understanding of 1-decan-3-yne is built upon the rich chemistry of conjugated enynes and diynes. Key achievements primarily revolve around the synthesis and characteristic reactivity of its core structure.
Synthesis: The construction of the 1-decan-3-yne framework and its derivatives often employs powerful cross-coupling methodologies. A significant achievement in the synthesis of related structures, such as 1,3-diynes, is the use of Sonogashira coupling reactions. For instance, the synthesis of 2-chloro-1-decen-3-yne, a direct precursor, can be achieved via the palladium-catalyzed coupling of 1-octyne (B150090) with vinylidene chloride. guidechem.com Subsequent base-promoted dehydrochlorination can then yield the corresponding 1,3-diyne. This highlights a robust and adaptable strategy for creating the enyne backbone.
Reactivity: The reactivity of 1-decan-3-yne is characterized by the dual functionality of its double and triple bonds. It participates in various metal-catalyzed transformations. Gold(I) complexes, for example, are highly effective catalysts for the electrophilic activation of alkynes, including those in enyne systems, facilitating a range of nucleophilic additions and cyclizations. acs.org The conjugated system allows for diverse reactivity patterns, including 1,2-, 3,4-, and 1,4-functionalization, making it a versatile building block in organic synthesis. researchgate.net
A summary of the basic properties of 1-Decen-3-yne is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H16 | guidechem.comnih.govnist.govechemi.com |
| Molecular Weight | 136.23 g/mol | nih.gov |
| IUPAC Name | dec-1-en-3-yne | nih.gov |
| CAS Number | 33622-26-3 | guidechem.comnist.gov |
Identification of Unexplored Reactivity Patterns and Catalytic Systems
Despite established synthetic routes, the full reactive potential of 1-decan-3-yne remains to be unlocked. Several areas present exciting prospects for future investigation.
Novel Catalytic Systems: While palladium and copper catalysts are well-established, the exploration of other transition metals could reveal new reactivity. Gold(I) catalysis, known for its high π-acidity and ability to activate alkynes in complex settings, offers significant potential for developing novel transformations of 1-decan-3-yne. acs.org Furthermore, the use of silylium (B1239981) ion catalysis, which can activate alkynes towards nucleophilic attack, could lead to unprecedented annulation reactions with allenylsilanes, opening new pathways to complex cyclic structures. nih.gov
Cascade Reactions: The conjugated nature of 1-decan-3-yne makes it an ideal substrate for cascade reactions, where multiple bonds are formed in a single operation. Designing catalytic systems that can orchestrate domino processes, such as the silver-catalyzed cascade conversion of alkyne-diols with carbon dioxide to form complex carbonates, could be extended to 1-decan-3-yne derivatives. acs.org This would enable the rapid construction of molecular complexity from a simple starting material.
Electrocyclic Reactions: As a system containing six π-electrons in the enyne moiety, 1-decan-3-yne and its derivatives are potential candidates for 6π-electrocyclization reactions. rsc.org This powerful strategy allows for the stereoselective formation of six-membered rings, which are common motifs in natural products. rsc.org Investigating the conditions under which 1-decan-3-yne could undergo such transformations would be a valuable pursuit.
Advancements in Asymmetric Synthesis of this compound Derivatives
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. For 1-decan-3-yne, this primarily involves the asymmetric functionalization of its unsaturated bonds to create stereogenic centers or axial chirality.
A significant area of advancement is the catalytic asymmetric synthesis of chiral allenes from 1,3-enyne precursors. researchgate.netacs.org This transformation is of high value as chiral allenes are important building blocks in organic synthesis and are present in some natural products. acs.org
Recent breakthroughs in this area include:
Nickel-Catalyzed Hydrofunctionalization: The development of nickel-catalyzed enantioselective hydromonofluoromethylation of 1,3-enynes provides access to monofluoromethyl-tethered axially chiral allenes. This represents a significant advance in the asymmetric 1,4-hydrofunctionalization of these systems. researchgate.net
Palladium-Catalyzed Cycloadditions: Palladium-catalyzed asymmetric [4+3] cycloadditions of enynes have been developed to produce chiral allenes with control over both axial and point chirality, achieving high diastereoselectivities and enantioselectivities. researchgate.net
Future research will likely focus on expanding the scope of these reactions to a wider range of 1-decan-3-yne derivatives and developing new catalytic systems, including organocatalysts, to achieve even greater control over stereoselectivity. nih.govsioc-journal.cn The principles of asymmetric catalysis, recognized with Nobel Prizes for key figures like Knowles, Noyori, and Sharpless, continue to drive innovation in this field. chiralpedia.com
| Catalytic Approach | Reaction Type | Chiral Product |
| Nickel Catalysis | Asymmetric 1,4-Hydrofunctionalization | Axially Chiral Allenes |
| Palladium Catalysis | Asymmetric [4+3] Cycloaddition | Exocyclic Chiral Allenes |
Potential for Interdisciplinary Applications beyond Traditional Organic Synthesis (e.g., astrochemistry, novel materials)
The unique electronic and structural features of the enyne moiety in 1-decan-3-yne suggest its potential utility in fields beyond conventional organic synthesis.
Astrochemistry: Free hydrocarbon radicals are crucial reactive intermediates in astrochemistry. uhmreactiondynamics.org The 1-butene-3-yne-2-yl radical, a smaller analogue of a potential radical derivative of 1-decan-3-yne, has been generated and studied under single collision conditions to understand its formation in extraterrestrial environments. uhmreactiondynamics.org This suggests that larger enyne radicals could also be relevant in the chemistry of molecular clouds and planetary atmospheres.
Novel Materials: The rigid, linear structure of the alkyne unit is a key feature in the design of advanced materials. Graphyne and graphdiyne, which are 2D carbon allotropes containing sp- and sp²-hybridized carbon atoms, have been investigated for applications such as water desalination membranes due to their tunable pore sizes. frontiersin.org The enyne structure of 1-decan-3-yne could serve as a molecular building block for creating novel, functional polymers and materials with interesting electronic or optical properties, similar to how 1,3-butadiynamides are explored for optoelectronic materials. nih.gov
Bioorthogonal Chemistry: The alkyne group is a well-established functional handle in bioorthogonal "click" chemistry. acs.org This field allows for the covalent modification of biomolecules in living systems. acs.org Derivatives of 1-decan-3-yne, functionalized with appropriate groups, could potentially be used as probes in bioorthogonal labeling experiments. The reaction of the alkyne with an azide, often catalyzed by copper(I), is a cornerstone of this chemistry. acs.org Furthermore, metal-free cycloaddition reactions, for instance with nitrile oxides, are also gaining prominence. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
